methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that includes a thiazinan ring, a chlorobenzyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the thiazinan ring, followed by the introduction of the chlorobenzyl and phenylimino groups. The final step involves the esterification of the benzoate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
Methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-(4-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate
- Methyl 4-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate
- Methyl 4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate
Uniqueness
Methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C26H22ClN3O4S |
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Molecular Weight |
508.0 g/mol |
IUPAC Name |
methyl 4-[[3-[(4-chlorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H22ClN3O4S/c1-34-25(33)18-9-13-21(14-10-18)28-24(32)22-15-23(31)30(16-17-7-11-19(27)12-8-17)26(35-22)29-20-5-3-2-4-6-20/h2-14,22H,15-16H2,1H3,(H,28,32) |
InChI Key |
QJIFCLKNNUGFSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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